molecular formula C20H22N4O2S B2857202 N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 2034310-35-3

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No. B2857202
CAS RN: 2034310-35-3
M. Wt: 382.48
InChI Key: QLESDNRDRBDPAL-UHFFFAOYSA-N
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Description

N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C20H22N4O2S and its molecular weight is 382.48. The purity is usually 95%.
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Scientific Research Applications

Biological Activity and Compound Synthesis

Sulfonamides, including structures similar to N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, are explored for their potential biological activities. Research indicates a wide range of pharmacological effects, such as antibacterial, anti-carbonic anhydrase, anti-obesity, diuretic, hypoglycemic, antithyroid, antitumor, and anti-neuropathic pain activities. These compounds often serve as a basis for designing hybrid molecules with enhanced biological activities by combining various organic compounds like coumarin, isoxazole, tetrazole, pyrazole, and pyrrole (Ghomashi et al., 2022).

Antimicrobial Applications

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety demonstrates significant potential in antimicrobial applications. By combining sulfonamides with various active methylene compounds, researchers have developed compounds with high antibacterial activities, showcasing the versatility and importance of sulfonamide-based structures in addressing microbial resistance (Azab et al., 2013).

Herbicidal Activity

The study of substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds has unveiled their excellent herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates the potential utility of sulfonamide derivatives in agricultural sciences, offering a pathway to developing new herbicides with enhanced efficacy and specificity (Moran, 2003).

Chemical Synthesis and Catalysis

Sulfonamide compounds have been utilized in the synthesis of various heterocyclic structures, demonstrating their role as key intermediates in chemical reactions. For instance, the use of a sulfur-functionalized aminoacrolein derivative for the efficient synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides highlights the compound's versatility in organic synthesis and medicinal chemistry research (Tucker et al., 2015).

Material Science and Coordination Chemistry

Research into the coordination geometry variation of cobalt(ii)-sulfonamide complexes reveals the impact of systematic substitution on magnetic anisotropy. This study provides insights into the design of materials with specific magnetic properties, highlighting the role of sulfonamide-based ligands in the development of advanced materials (Wu et al., 2019).

properties

IUPAC Name

N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O2S/c1-24-14-19(13-22-24)18-8-15(10-21-12-18)11-23-27(25,26)20-7-6-16-4-2-3-5-17(16)9-20/h6-10,12-14,23H,2-5,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLESDNRDRBDPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C2=CN=CC(=C2)CNS(=O)(=O)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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